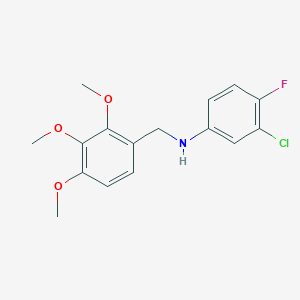
N-(4-chlorophenyl)-N'-(2,2-diphenylethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-N'-(2,2-diphenylethyl)urea, also known as CDU, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of various enzymes and has been shown to have potential therapeutic applications in the treatment of cancer, inflammation, and other diseases.
Mechanism of Action
N-(4-chlorophenyl)-N'-(2,2-diphenylethyl)urea exerts its inhibitory effects by binding to the active site of the target enzyme, thereby preventing its activity. The exact mechanism of action varies depending on the specific enzyme being targeted. For example, N-(4-chlorophenyl)-N'-(2,2-diphenylethyl)urea has been shown to inhibit the activity of protein kinase CK2 by binding to the ATP-binding pocket of the enzyme. Similarly, N-(4-chlorophenyl)-N'-(2,2-diphenylethyl)urea has been shown to inhibit the activity of histone deacetylases by binding to the zinc-binding site of the enzyme.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N'-(2,2-diphenylethyl)urea has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit inflammation, and modulate the immune response. N-(4-chlorophenyl)-N'-(2,2-diphenylethyl)urea has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-chlorophenyl)-N'-(2,2-diphenylethyl)urea is its potency and selectivity. It has been shown to be effective at inhibiting a wide range of enzymes with high specificity. This makes it a valuable tool for studying the role of specific enzymes in various cellular processes. However, one of the limitations of N-(4-chlorophenyl)-N'-(2,2-diphenylethyl)urea is its potential toxicity. It has been shown to have cytotoxic effects at high concentrations, and care must be taken when using it in in vitro and in vivo experiments.
Future Directions
There are several future directions for research on N-(4-chlorophenyl)-N'-(2,2-diphenylethyl)urea. One area of interest is the development of N-(4-chlorophenyl)-N'-(2,2-diphenylethyl)urea derivatives with improved potency and selectivity. Another area of interest is the identification of new target enzymes for N-(4-chlorophenyl)-N'-(2,2-diphenylethyl)urea. Finally, there is a need for further research on the potential therapeutic applications of N-(4-chlorophenyl)-N'-(2,2-diphenylethyl)urea, particularly in the treatment of cancer, inflammation, and neurodegenerative diseases.
In conclusion, N-(4-chlorophenyl)-N'-(2,2-diphenylethyl)urea is a synthetic compound that has been widely used in scientific research. It has potent inhibitory effects on various enzymes and has potential therapeutic applications in the treatment of several diseases. Further research is needed to fully understand the mechanisms of action of N-(4-chlorophenyl)-N'-(2,2-diphenylethyl)urea and to develop new derivatives with improved potency and selectivity.
Synthesis Methods
The synthesis of N-(4-chlorophenyl)-N'-(2,2-diphenylethyl)urea involves the reaction of 4-chloroaniline and 2,2-diphenylethyl isocyanate in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with a reducing agent to yield the final product. The purity of the product can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
N-(4-chlorophenyl)-N'-(2,2-diphenylethyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of various enzymes, including protein kinases, phosphodiesterases, and histone deacetylases. These enzymes play a crucial role in various cellular processes, and their dysregulation has been implicated in the development of several diseases, including cancer, inflammation, and neurodegenerative disorders.
properties
IUPAC Name |
1-(4-chlorophenyl)-3-(2,2-diphenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O/c22-18-11-13-19(14-12-18)24-21(25)23-15-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,20H,15H2,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUMFPPBESXLAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(2,2-diphenylethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-tert-butylphenyl)-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5880322.png)


![2-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5880333.png)

![N-[2-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5880357.png)
![3,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5880360.png)
![1-[(4-chlorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]hexahydropyrimidine](/img/structure/B5880375.png)

![N-(4-{[(3-ethylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5880395.png)

![2-(4-chlorophenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B5880404.png)